An In-depth Technical Guide to the Synthesis and Characterization of 4-Chlorobenzaldehyde-2,3,5,6-d4
An In-depth Technical Guide to the Synthesis and Characterization of 4-Chlorobenzaldehyde-2,3,5,6-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Chlorobenzaldehyde-2,3,5,6-d4, a deuterated analog of 4-chlorobenzaldehyde (B46862). This isotopically labeled compound is a valuable building block in medicinal chemistry and drug development, particularly in studies involving pharmacokinetic analysis, metabolic stability, and as an internal standard in quantitative bioanalysis.
Introduction
Deuterium-labeled compounds are critical tools in modern pharmaceutical research. The substitution of hydrogen with deuterium (B1214612) can significantly alter a molecule's metabolic fate due to the kinetic isotope effect. The stronger carbon-deuterium bond can slow down enzymatic cleavage, potentially leading to improved pharmacokinetic profiles, such as a longer half-life and reduced metabolic clearance. 4-Chlorobenzaldehyde-2,3,5,6-d4 serves as a key intermediate for the synthesis of more complex deuterated molecules.
Synthesis
The synthesis of 4-Chlorobenzaldehyde-2,3,5,6-d4 is most effectively achieved through the formylation of commercially available chlorobenzene-d5 (B46527). The Vilsmeier-Haack reaction is a well-established and suitable method for this transformation, offering a regioselective approach to introduce a formyl group onto an aromatic ring.[1][2][3]
Synthetic Pathway: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][4] This electrophilic reagent then reacts with the electron-rich (relative to the formylating agent) deuterated chlorobenzene (B131634) ring to yield the desired aldehyde after aqueous workup. The chlorine atom on the benzene (B151609) ring is an ortho-, para-directing group; however, due to steric hindrance at the ortho positions, the para-substituted product is predominantly formed.[5][6]
Caption: Synthetic pathway for 4-Chlorobenzaldehyde-2,3,5,6-d4 via the Vilsmeier-Haack reaction.
Experimental Protocol: Vilsmeier-Haack Formylation of Chlorobenzene-d5
This protocol is adapted from general procedures for the Vilsmeier-Haack reaction.[7][8]
Materials:
-
Chlorobenzene-d5 (1.0 eq)
-
N,N-Dimethylformamide (DMF) (solvent and reagent)
-
Phosphorus oxychloride (POCl₃) (1.2 eq)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) (for chromatography)
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (5.0 eq) and cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 eq) dropwise to the stirred DMF, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. The formation of the solid Vilsmeier reagent may be observed.
-
Formylation: Dissolve chlorobenzene-d5 (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 4-Chlorobenzaldehyde-2,3,5,6-d4 as a solid.
Caption: Experimental workflow for the synthesis and purification of 4-Chlorobenzaldehyde-2,3,5,6-d4.
Characterization
The synthesized 4-Chlorobenzaldehyde-2,3,5,6-d4 can be characterized using various spectroscopic techniques. The following tables summarize the expected and reference data.
Physicochemical Properties
| Property | Value | Reference/Source |
| Molecular Formula | C₇HD₄ClO | - |
| Molecular Weight | 144.59 g/mol | - |
| CAS Number | 62285-59-0 | - |
| Appearance | Colorless to yellow powder or white crystalline solid | [9] |
| Melting Point | 47.5 °C (for non-deuterated) | [9] |
| Boiling Point | 213.5 °C (for non-deuterated) | [9] |
| Isotopic Purity | Typically >98 atom % D | Commercial Suppliers |
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-Chlorobenzaldehyde-2,3,5,6-d4 is significantly simplified compared to its non-deuterated counterpart due to the absence of aromatic protons.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aldehyde (-CHO) | ~9.9 - 10.1 | Singlet (s) |
Reference data for non-deuterated 4-chlorobenzaldehyde shows the aldehyde proton at approximately 9.99 ppm.[10]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show signals for the carbonyl carbon, the carbon attached to the chlorine, the carbon attached to the formyl group, and a single signal for the four deuterated carbons. The signals for the deuterated carbons will appear as triplets due to C-D coupling.[11]
| Carbon | Expected Chemical Shift (δ, ppm) | Multiplicity (due to C-D coupling) | ¹J(C-D) (Hz) |
| Carbonyl (C=O) | ~191 | Singlet | - |
| C-Cl | ~141 | Singlet | - |
| C-CHO | ~135 | Singlet | - |
| C2, C3, C5, C6 | ~130 | Triplet (t) | ~24-27 |
Reference data for non-deuterated 4-chlorobenzaldehyde shows signals at approximately 190.9, 141.0, 134.7, and 130.9, 129.5 ppm.[12] The one-bond C-D coupling constant in deuterated benzene is around 24.3 Hz.[13]
Mass Spectrometry (Electron Ionization)
The mass spectrum of 4-Chlorobenzaldehyde-2,3,5,6-d4 will show a molecular ion peak at m/z 144, which is 4 mass units higher than the non-deuterated compound. The fragmentation pattern will be similar to the non-deuterated analogue, with the corresponding fragments also showing a +4 mass shift if they retain the deuterated ring.
| Fragment Ion | Predicted m/z | Description |
| [M]⁺ | 144/146 | Molecular ion (³⁵Cl/³⁷Cl isotopes) |
| [M-H]⁺ | 143/145 | Loss of the aldehyde proton |
| [M-CHO]⁺ | 115/117 | Loss of the formyl group, forming chlorobenzene-d4⁺ |
| [C₆D₄Cl]⁺ | 115/117 | Chlorophenyl-d4 cation |
The mass spectrum of non-deuterated 4-chlorobenzaldehyde shows a molecular ion at m/z 140/142 and a base peak at m/z 139 ([M-H]⁺).[9][14]
Gas Chromatography-Mass Spectrometry (GC-MS)
In GC-MS analysis, deuterated compounds may exhibit slightly different retention times compared to their non-deuterated counterparts, often eluting slightly earlier.[15] This should be considered when developing analytical methods.
Conclusion
This technical guide outlines a reliable synthetic route for the preparation of 4-Chlorobenzaldehyde-2,3,5,6-d4 via the Vilsmeier-Haack formylation of chlorobenzene-d5. The provided experimental protocol and expected characterization data serve as a valuable resource for researchers in the fields of medicinal chemistry, drug metabolism, and analytical chemistry. The successful synthesis and characterization of this deuterated building block will facilitate the development of novel isotopically labeled compounds for advanced pharmaceutical research.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. ajrconline.org [ajrconline.org]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. 4-Chlorobenzaldehyde(104-88-1) 1H NMR spectrum [chemicalbook.com]
- 11. University of Ottawa NMR Facility Blog: 13C NMR of "Perdeuterated" Solvents [u-of-o-nmr-facility.blogspot.com]
- 12. rsc.org [rsc.org]
- 13. 2005-03 [nmr.chem.ualberta.ca]
- 14. Benzaldehyde, 4-chloro- [webbook.nist.gov]
- 15. Slightly different retention time of internal standard? - Chromatography Forum [chromforum.org]
